molecular formula C10H11N5 B11901689 7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11901689
M. Wt: 201.23 g/mol
InChI Key: VBOJTHBKHLSMGM-UHFFFAOYSA-N
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Description

7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a high-purity chemical compound offered for research applications. It belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds, which are recognized as bioisosteres of purine scaffolds such as adenine . This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of targeted therapies. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been extensively explored for their potent inhibitory activity against a wide variety of protein kinase enzymes . Protein kinases are critical regulators of cellular signaling processes, and their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets . Researchers are developing pyrazolo[1,5-a]pyrimidine derivatives as targeted cancer therapies, with several acting as ATP-competitive inhibitors for kinases such as CK2, EGFR, B-Raf, and cyclin-dependent kinases (CDKs) like CDK1, CDK2, and CDK12/13 . The nitrile group at the 6-position is a common and important pharmacophore in many bioactive azolopyrimidine derivatives, contributing to binding affinity and selectivity . The structural features of this compound, including the amino group and the carbonitrile group, provide sites for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and bioavailability . This reagent is intended for research use only and is not for diagnostic or therapeutic use. Proper safety data should be consulted prior to use.

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

7-amino-5-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C10H11N5/c1-6(2)9-7(5-11)10(12)15-8(14-9)3-4-13-15/h3-4,6H,12H2,1-2H3

InChI Key

VBOJTHBKHLSMGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=NN2C(=C1C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis is heating the initial components in pyridine . For example, a mixture of the appropriate aminoazole, (ethoxymethylidene)malononitrile, and pyridine is heated under reflux for several hours. The reaction conditions, such as temperature and time, can vary depending on the specific aminoazole used .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Amino Group Reactivity

The 7-amino group participates in nucleophilic reactions, enabling derivatization for pharmacological optimization:

Acylation

Reaction with acyl chlorides or anhydrides under basic conditions yields acylated derivatives. For example:

  • Acetylation : Treatment with acetyl chloride in pyridine produces 7-acetamido derivatives, enhancing lipophilicity for improved blood-brain barrier penetration .

  • Benzoylation : Benzoyl chloride in dichloromethane with triethylamine forms 7-benzamido analogs, studied for kinase inhibition .

Conditions : Room temperature to reflux, inert atmosphere (N₂/Ar), aprotic solvents (DMF, THF) .

Carbonitrile Group Transformations

The C6-carbonitrile undergoes diverse transformations, expanding structural diversity:

Nucleophilic Additions

  • Hydrolysis : Controlled acidic hydrolysis (HCl/H₂O, reflux) converts the nitrile to a carboxylic acid, though overhydrolysis may degrade the core .

  • Cycloadditions :

    • Tetrazole Formation : Reaction with sodium azide (NaN₃) via [2+3] cycloaddition generates 6-(tetrazol-5-yl) derivatives under thermal conditions (80–100°C, 12–24 hrs). Yields range from 60–95% .

    • Thiazole Synthesis : Treatment with thioureas in ethanol forms 6-thiazolyl analogs, enhancing anticancer activity .

Table 1 : Carbonitrile Functionalization Outcomes

Reaction TypeReagent/ConditionsProductYieldApplication
Tetrazole formationNaN₃, DMF, 80°C, 24 hrs6-(Tetrazol-5-yl) derivative60–95%Kinase inhibition
Hydrolysis6M HCl, reflux, 6 hrs6-Carboxylic acid45%Prodrug synthesis
Thiazole synthesisThiourea, EtOH, 70°C, 8 hrs6-Thiazolyl analog68%Cytotoxicity enhancement

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes regioselective substitutions:

Halogenation

  • Chlorination : N-chlorosuccinimide (NCS) in acetonitrile at 0°C introduces chlorine at C3, yielding 3-chloro derivatives for cross-coupling reactions .

  • Bromination : Br₂ in acetic acid selectively brominates C2, enabling Suzuki-Miyaura couplings .

Limitations : Steric hindrance from the isopropyl group (C5) reduces reactivity at adjacent positions .

Heterocycle Fusion and Ring Expansion

The core participates in annulation reactions to construct polycyclic systems:

Triazole Fusion

Reaction with hydrazine hydrate at 120°C forms fused triazolo[1,5-a]pyrimidines, enhancing DNA intercalation potential .

Mechanism :

  • Hydrazine attack at C6-carbonitrile.

  • Cyclodehydration forms a triazole ring .

Yield : 70–85% .

Kinase Inhibition

  • AAK1 Inhibition : 7-Acylamido derivatives show IC₅₀ values <100 nM, relevant for neuropathic pain .

  • PDE2A Inhibition : 6-Methyl-5-triazolyl analogs demonstrate sub-nanomolar potency and brain penetration .

Table 2 : Structure-Activity Relationships (SAR)

Modification SiteFunctional GroupBiological TargetIC₅₀/Potency
C7AcetamidoAAK178 nM
C6Tetrazol-5-ylCK212 nM
C53-Methyl-1H-1,2,4-triazol-1-ylPDE2A0.61 nM

Stability and Degradation Pathways

  • Photodegradation : UV exposure (λ >300 nm) induces C–CN bond cleavage, forming pyrazolo[1,5-a]pyrimidin-7-amine .

  • Oxidative Stability : Resistant to H₂O₂ (<5% degradation at 25°C, 24 hrs), but susceptible to strong oxidants (e.g., KMnO₄) .

Scientific Research Applications

Chemical Reactivity

The compound's reactivity is attributed to its amino group at position 7, which can undergo typical amine reactions such as acylation and alkylation. The carbonitrile group at position 6 allows for nucleophilic addition reactions, making it a versatile building block in organic synthesis.

Therapeutic Potential

Research indicates that 7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile exhibits significant biological activity, particularly as an inhibitor of various kinases, notably adaptor-associated kinase 1 (AAK1). AAK1 is involved in synaptic vesicle recycling and receptor-mediated endocytosis, making it a target for treating neurological disorders such as Alzheimer's disease, bipolar disorder, pain syndromes, Parkinson's disease, and schizophrenia.

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. Specific derivatives have been shown to exhibit selective inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Enzymatic Inhibition

Research has also focused on the enzymatic inhibitory activities of this compound. For instance, derivatives have demonstrated effectiveness against various protein kinases, which are critical in signaling pathways associated with cancer progression and other diseases.

Material Science Applications

Beyond medicinal chemistry, there is growing interest in the applications of pyrazolo[1,5-a]pyrimidines in materials science due to their photophysical properties. These compounds can function as emergent fluorophores and have potential uses in solid-state applications.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Varying 5- and 7-Substituents

Pyrazolo[1,5-a]pyrimidine derivatives often exhibit modulated biological activities based on substituent variations. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Selected Analogues
Compound Name Substituents (Position) Melting Point (°C) Notable Properties/Activities Reference
7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile 5-isopropyl, 7-amino, 6-cyano N/A* Hypothesized enhanced hydrophobicity -
7-(2-Hydroxyphenyl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile 7-hydroxyphenyl, 5-indolyl 271–273 Cytotoxic (IC₅₀: 8.2–12.4 µM vs. cancer cell lines)
7-Amino-2-methyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-6-carbonitrile 2-methyl, 5-p-tolyl, 7-amino - Synthesized via catalyst-free MCR; white powder, 82% yield
7-Amino-3-(4'-chlorophenylazo)-5-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile 3-azo, 5-phenyl 232–234 Red crystals, 65% yield; antimicrobial potential
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 6-phenyl, 3-cyano - LogP: 1.3; topological PSA: 80; canonicalized structure
Key Observations:
  • Substituent Effects on Melting Points: Compounds with polar groups (e.g., 2-hydroxyphenyl in ) exhibit higher melting points (271–273°C) due to hydrogen bonding, while non-polar substituents (e.g., methyl in ) result in lower thermal stability.
  • Biological Activity : The presence of indolyl or azo groups (e.g., ) correlates with cytotoxicity or antimicrobial activity, likely due to π-π stacking and enzyme interactions. The isopropyl group in the target compound may improve membrane permeability but requires empirical validation.
  • Synthetic Accessibility : Catalyst-free multicomponent reactions (MCRs) are effective for derivatives like 4a–4h , whereas azo-containing analogues require diazonium coupling .

Electronic and Steric Effects of Substituents

  • Cyano Group (Position 6): Enhances hydrogen bonding and electron-withdrawing effects, stabilizing the pyrimidine ring. This group is conserved in most analogues, including the target compound.
  • Amino Group (Position 7): Facilitates hydrogen bonding with biological targets (e.g., Met769 in EGFR for compound 10c ).
  • 5-Substituents :
    • Isopropyl : Predicted to increase hydrophobicity (LogP >1.3) compared to aryl groups (e.g., phenyl in ).
    • Aryl/Azo Groups : Improve π-π interactions but may reduce solubility (e.g., 4-chlorophenylazo in ).

Biological Activity

7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS No. 893424-58-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C10H11N5
  • Molecular Weight : 201.23 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, compounds similar to this compound have demonstrated:

  • Inhibition of Tumor Growth : Research indicates that derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Targeting Specific Enzymes : The compound has shown promise in inhibiting enzymes relevant to cancer progression, including cyclin-dependent kinases and other protein kinases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Cathepsin K Inhibition : A study reported that related pyrazolo[1,5-a]pyrimidines exhibit moderate inhibition against cathepsin K with an inhibition constant KiK_i of approximately 77 μM . This suggests potential applications in treating diseases where cathepsin K is implicated, such as osteoporosis.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization Reactions : Starting materials like 5-amino-pyrazoles are cyclized with various electrophiles.
  • Functionalization : The introduction of the isopropyl group can be achieved through substitution reactions at the appropriate position on the pyrimidine ring .

Study 1: Antitumor Activity

A recent study investigated a series of pyrazolo[1,5-a]pyrimidine derivatives for their antitumor activity. The results indicated that compounds with an amino group at position 7 showed enhanced activity against human cancer cell lines compared to those without this substitution .

Study 2: Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various targets. These studies suggest that the compound can effectively bind to active sites of target proteins involved in cancer progression and inflammation .

Data Table: Summary of Biological Activities

Biological ActivityTarget/MechanismReference
AnticancerInhibition of tumor growth
Enzyme InhibitionCathepsin K
Molecular DockingBinding affinity predictions

Q & A

Q. What are the standard synthetic routes for 7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, pyrazolo[1,5-a]pyrimidines are often prepared by reacting 5-aminopyrazole with enaminones or nitriles under solvent-free grinding conditions or in polar solvents like ethanol or pyridine. Key intermediates include hydrazine cleavage products and arylpropanenitrile derivatives. Reaction optimization involves adjusting temperature (reflux conditions), solvent choice (pyridine for azo coupling), and purification via recrystallization (e.g., ethanol or DMF) .

Q. How is structural confirmation performed for pyrazolo[1,5-a]pyrimidine derivatives?

Characterization relies on multi-spectral analysis:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example, aryl protons in pyrazolo[1,5-a]pyrimidines show distinct downfield shifts due to ring current effects.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values).
  • Elemental analysis : Ensures C/H/N content aligns with theoretical values (e.g., ±0.3% deviation) .

Q. What solvents and conditions are optimal for recrystallization?

Common recrystallization solvents include ethanol, DMF, and dioxane. For instance, 7-amino-3-(2'-chlorophenylazo) derivatives are purified using ethanol (yield: 62–68%), while polar aprotic solvents like DMF improve solubility for carboxamide derivatives. Cooling rates and acidification (e.g., HCl) are critical for crystal formation .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

Q. How does tautomerism affect the biological activity of pyrazolo[1,5-a]pyrimidines?

Tautomeric equilibria between pyrazole and pyrimidine rings modulate binding affinity. For example, 7-amino derivatives favor the enamine form, enhancing interactions with kinase active sites. Stability studies (pH-dependent NMR) and docking simulations are used to correlate tautomer populations with activity .

Methodological Considerations

Q. What analytical techniques differentiate positional isomers in pyrazolo[1,5-a]pyrimidines?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for 7-chloro-5-(chloromethyl) derivatives (monoclinic, P21/c space group) .
  • ¹³C NMR : Distinguishes C-3 vs. C-5 substitution via deshielding effects (Δδ ~3–5 ppm) .
  • HPLC-MS : Separates isomers using C18 columns and acetonitrile/water gradients .

Q. How are computational methods applied to predict reactivity?

DFT calculations model transition states for cyclocondensation reactions. For example, the activation energy for hydrazine-mediated coupling with 3-oxo-3-arylpropanenitrile correlates with experimental yields under solvent-free conditions .

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